molecular formula C18H12ClIN2OS B4569655 2-chloro-5-iodo-N-(naphthalen-2-ylcarbamothioyl)benzamide CAS No. 6618-64-0

2-chloro-5-iodo-N-(naphthalen-2-ylcarbamothioyl)benzamide

Cat. No.: B4569655
CAS No.: 6618-64-0
M. Wt: 466.7 g/mol
InChI Key: MMULUADZKRLNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-iodo-N-(naphthalen-2-ylcarbamothioyl)benzamide is a useful research compound. Its molecular formula is C18H12ClIN2OS and its molecular weight is 466.7 g/mol. The purity is usually 95%.
The exact mass of the compound 2-chloro-5-iodo-N-[(2-naphthylamino)carbonothioyl]benzamide is 465.94036 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • Research on related compounds has focused on synthesis and reactivity. For instance, studies have examined the synthesis of related benzamides and naphthamides, exploring their potential in forming new chemical structures. These studies often involve reactions like nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).

Anticancer Evaluation

  • Certain derivatives of naphthylamino compounds have been synthesized and evaluated for their potential anticancer properties. This includes studies on compounds like 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, which have shown varying levels of activity against cancer cell lines (Salahuddin et al., 2014).

Antimicrobial Activity

  • Compounds structurally similar to 2-chloro-5-iodo-N-[(2-naphthylamino)carbonothioyl]benzamide have been synthesized and tested for their antimicrobial properties. This includes research on benzamides and naphthamides with specific ring substituents, showing potential as antiarrhythmic agents (Banitt et al., 1975).

Photocatalytic Degradation

  • Studies involving naphthalene derivatives have explored their use in photocatalytic degradation processes. This research is crucial for environmental applications, such as the degradation of harmful dyes in water treatment processes (Song et al., 2007).

Crystal Structure Analysis

  • The crystal structure of related compounds, like N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, has been studied, providing insights into the molecular configurations and potential applications of these compounds in material science (Saeed et al., 2010).

Properties

IUPAC Name

2-chloro-5-iodo-N-(naphthalen-2-ylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClIN2OS/c19-16-8-6-13(20)10-15(16)17(23)22-18(24)21-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H2,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMULUADZKRLNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=S)NC(=O)C3=C(C=CC(=C3)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClIN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367022
Record name STK141454
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6618-64-0
Record name STK141454
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-chloro-5-iodo-N-(naphthalen-2-ylcarbamothioyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-chloro-5-iodo-N-(naphthalen-2-ylcarbamothioyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-5-iodo-N-(naphthalen-2-ylcarbamothioyl)benzamide
Reactant of Route 4
2-chloro-5-iodo-N-(naphthalen-2-ylcarbamothioyl)benzamide
Reactant of Route 5
2-chloro-5-iodo-N-(naphthalen-2-ylcarbamothioyl)benzamide
Reactant of Route 6
2-chloro-5-iodo-N-(naphthalen-2-ylcarbamothioyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.